molecular formula C14H20O6 B13666015 Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Cat. No.: B13666015
M. Wt: 284.30 g/mol
InChI Key: UVEHWACDLQFBLV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is an organic compound that belongs to the class of esters It features a 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate moiety, which is known for its diverse bioactivity effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate can be compared with other esters containing the trimethoxyphenyl group:

    Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Lacks the additional methoxy groups, resulting in different bioactivity profiles.

    Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate: Similar structure but with different substitution patterns on the aromatic ring, leading to variations in biological activity.

Biological Activity

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups on the aromatic ring, which significantly influences its chemical behavior and biological activity. The compound has the following structural formula:

  • Molecular Formula : C15H20O5
  • Molecular Weight : 280.32 g/mol

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-cancer Properties : It inhibits key enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical in cancer cell proliferation and survival. The trimethoxyphenyl group plays a vital role in its binding affinity to these targets.
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development in treating infections.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparison with similar compounds is essential. The table below summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoateLacks additional methoxy groupsDifferent bioactivity profile
Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoateSimilar structure but different substitution patternVariations in biological activity
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateContains chlorinated aromatic ringKnown for distinct enzymatic interactions

This comparison highlights how variations in methoxy substitutions can lead to differing bioactivity profiles among structurally similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity : In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, treatment with this compound led to a significant decrease in cell viability in A549 lung cancer cells.
  • Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.
  • Antibacterial Studies : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7,10,15H,5,8H2,1-4H3

InChI Key

UVEHWACDLQFBLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=C(C=C1)OC)OC)OC)O

Origin of Product

United States

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